

An In-depth Technical Guide to Methyl 6-bromoquinoline-3-carboxylate

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Compound of Interest

Compound Name: *Methyl 6-bromoquinoline-3-carboxylate*

Cat. No.: *B577850*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **methyl 6-bromoquinoline-3-carboxylate**. The document covers the synthesis, chemical properties, and potential biological applications of this compound, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical Properties and Data

Methyl 6-bromoquinoline-3-carboxylate is a heterocyclic building block utilized in organic synthesis.^[1] It serves as a key intermediate in the development of more complex molecules, particularly in the synthesis of quinoline derivatives with potential therapeutic properties.^[1] The structure of this compound is often leveraged in medicinal chemistry for the exploration of antimicrobial, anticancer, and anti-inflammatory activities.^[1]

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ BrNO ₂	[2]
Molecular Weight	266.09 g/mol	[3]
CAS Number	1220418-77-8	[4]
Appearance	Solid (predicted)	[5]
Purity	Typically >97% (as supplied by commercial vendors)	[6]

Synthesis of Methyl 6-bromoquinoline-3-carboxylate

The primary synthetic route to **methyl 6-bromoquinoline-3-carboxylate** is through the Fischer esterification of its corresponding carboxylic acid, 6-bromoquinoline-3-carboxylic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.[7][8]

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[7][9]

Materials:

- 6-bromoquinoline-3-carboxylic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension. Alternatively, for a more reactive approach, thionyl chloride (1.1-1.5 equivalents) can be added dropwise at 0 °C, which first forms the acyl chloride in situ.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure.
 - Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.
 - Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until effervescence ceases.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. .
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude **methyl 6-bromoquinoline-3-carboxylate** can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Potential Biological Activities

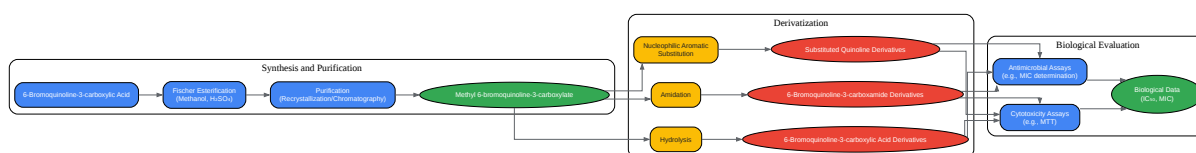
While specific biological data for **methyl 6-bromoquinoline-3-carboxylate** is not extensively reported in the reviewed literature, the broader class of quinoline derivatives is well-documented for a range of pharmacological activities.^[10] Quinolines are a significant scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.^[10]

Anticancer Potential: Quinoline-3-carboxylate derivatives have been investigated as antiproliferative agents.^{[6][7]} For instance, certain 2,4-disubstituted quinoline-3-carboxylate derivatives have shown micromolar inhibition against MCF-7 and K562 cancer cell lines.^[7] The carboxylic acid counterparts of these esters were found to be more selective towards cancer cells.^[6] Additionally, various bromo-derivatives of quinolines have demonstrated cytotoxic effects against different cancer cell lines.^[11]

Antimicrobial Activity: The quinoline core is a known pharmacophore in the development of antibacterial and antifungal agents.^[12] Substituted quinoline-3-carboxamide derivatives have shown weak to moderate activity against Gram-positive and Gram-negative bacteria.^[12] Furthermore, other bromo-substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial potential.^[13]

Experimental Workflows and Signaling Pathways

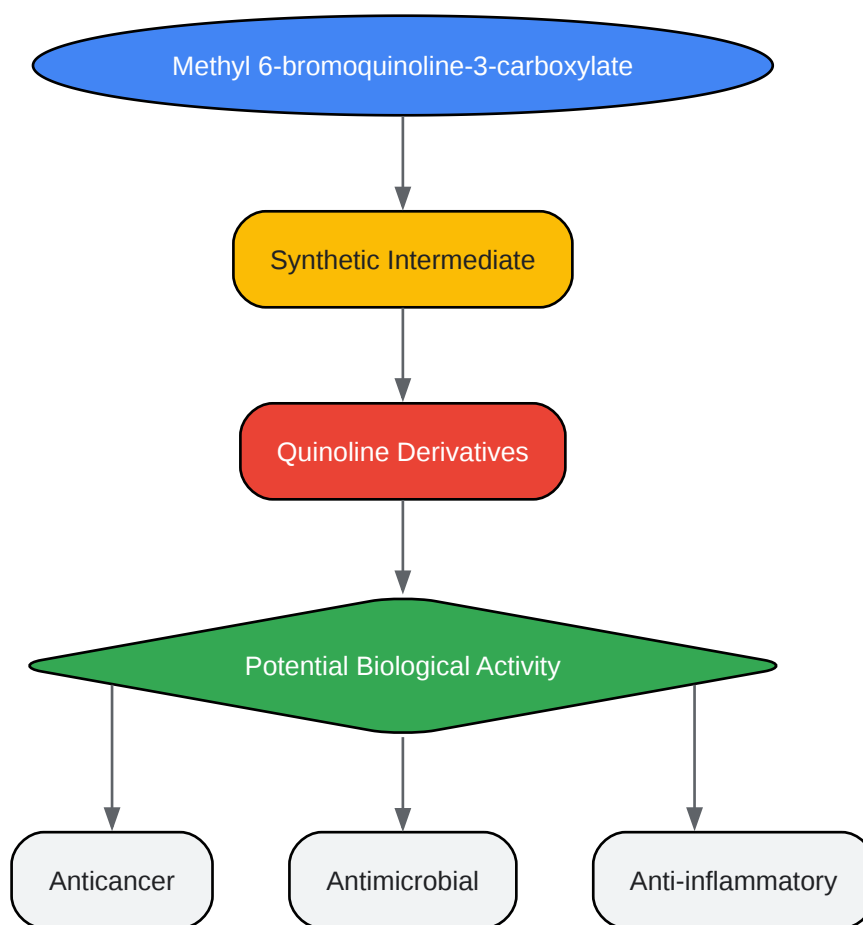
Given the role of **methyl 6-bromoquinoline-3-carboxylate** as a synthetic intermediate, a logical experimental workflow would involve its synthesis, purification, and subsequent use in the preparation of more complex derivatives for biological screening.



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Synthetic and Biological Evaluation Workflow

No specific signaling pathways involving **methyl 6-bromoquinoline-3-carboxylate** have been detailed in the reviewed literature. However, based on the activities of related quinoline compounds, potential pathways could involve the inhibition of key enzymes in cancer cell proliferation or microbial growth. For example, some quinoline derivatives act as inhibitors of protein kinase CK2 or DNA gyrase.[12]



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